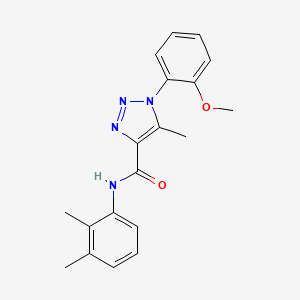
N-(2,3-dimethylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H20N4O2 and its molecular weight is 336.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,3-dimethylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1359104-91-8) is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H25N5O3, with a molecular weight of 431.5 g/mol. The structure features a triazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H25N5O3 |
| Molecular Weight | 431.5 g/mol |
| CAS Number | 1359104-91-8 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Neuroprotective Effects : In studies involving neurotoxicity models (e.g., Aβ-induced SH-SY5Y cells), the compound demonstrated significant neuroprotective properties. It inhibited the aggregation of amyloid-beta peptides and reduced reactive oxygen species (ROS) generation .
- Anti-inflammatory Activity : The compound exhibited anti-inflammatory effects by blocking the NF-κB signaling pathway. This was evidenced by its ability to decrease nitric oxide (NO) production in cellular assays .
Biological Activity and Therapeutic Potential
Research has highlighted several areas where this compound shows promise:
- Anticancer Activity : Preliminary studies indicate that derivatives of triazole compounds can exhibit antiproliferative effects against various cancer cell lines. For instance, related compounds have shown effectiveness against leukemia cell lines comparable to doxorubicin .
- Cholinesterase Inhibition : Compounds within the triazole class have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's . The structure-activity relationship (SAR) indicates that specific substitutions on the triazole ring enhance this inhibitory effect.
- ADME Properties : Computational studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles for these compounds, making them suitable candidates for drug development .
Case Studies
Several studies have documented the biological activity of triazole derivatives:
- Neuroprotective Study : In a study involving scopolamine-induced memory impairment in mice, administration of a similar triazole derivative resulted in significant improvements in cognitive function .
- Antiproliferative Study : A series of synthesized triazole compounds showed notable antiproliferative activity against multiple cancer cell lines. The most active compounds were further analyzed for their mechanisms of action using molecular docking studies .
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-12-8-7-9-15(13(12)2)20-19(24)18-14(3)23(22-21-18)16-10-5-6-11-17(16)25-4/h5-11H,1-4H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLKAMXIWFPIQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














